molecular formula C17H19N3O2S B251763 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea

1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea

Cat. No. B251763
M. Wt: 329.4 g/mol
InChI Key: RGNPXVKRXWFEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a thiourea derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been reported to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial activity: The compound has been reported to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea in lab experiments include its high purity and potential applications in various fields of science. However, its limitations include its cost and the need for further research to fully understand its mechanism of action.

Future Directions

1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has several potential future directions, including:
1. Development of new cancer drugs: The compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
2. Development of new antibiotics: The compound has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
3. Development of new herbicides: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Conclusion:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and has been reported to have antimicrobial and herbicidal activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea involves the reaction between furan-2-carbonyl isothiocyanate and 4-piperidin-1-yl-phenylamine. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. This method has been reported to yield high purity 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea.

Scientific Research Applications

1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been extensively studied for its potential applications in various fields of science. Some of the significant research areas include:
1. Medicinal Chemistry: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Agriculture: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.

properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O2S/c21-16(15-5-4-12-22-15)19-17(23)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,23)

InChI Key

RGNPXVKRXWFEEU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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